molecular formula C8H17N B1386627 2-Cyclopentylpropan-2-amine CAS No. 1157560-57-0

2-Cyclopentylpropan-2-amine

Cat. No. B1386627
CAS RN: 1157560-57-0
M. Wt: 127.23 g/mol
InChI Key: DGNLZMMXGZCFBF-UHFFFAOYSA-N
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Description

2-Cyclopentylpropan-2-amine is a chemical compound with the molecular formula C8H17N . It is often used in research and development .


Synthesis Analysis

The synthesis of 2-Cyclopentylpropan-2-amine involves catalytic [3+2] annulation of aminocyclopropanes . The reaction works with easily accessible phthalimidocyclopropanes using 5 mol % of SnCl4 in nearly quantitative yields .


Molecular Structure Analysis

The molecular structure of 2-Cyclopentylpropan-2-amine consists of a cyclopentane ring attached to a propan-2-amine group . The molecular weight of the compound is 163.69 .


Chemical Reactions Analysis

Cyclopropenimines, which are similar to 2-Cyclopentylpropan-2-amine, have been demonstrated to be viable Brønsted base catalysts in enantioselective Michael and Mannich reactions .

Scientific Research Applications

Single-Atom Catalysts

2-Cyclopentylpropan-2-amine: may serve as a ligand in the development of single-atom catalysts. These catalysts are known for their strong activity and high selectivity, which are crucial in various catalytic reactions . The unique structure of 2-Cyclopentylpropan-2-amine could potentially enhance the stability and performance of these catalysts in reactions such as CO oxidation.

Silica-Based Nanoparticles

Functionalized silica nanoparticles have a wide range of applications due to their distinctive physiochemical characteristics. 2-Cyclopentylpropan-2-amine could be used to modify the surface of these nanoparticles, improving their yield in the production of cyclopentanone products . This has implications for advanced catalysis and environmental remediation applications.

Synthesis of 2H-Pyrans

In the synthesis of natural product-like small molecules, 2-Cyclopentylpropan-2-amine might be involved in the creation of pyrano[3,2-c]quinolone structures. These structures are often subjected to antiproliferative activity studies, indicating potential applications in pharmaceutical research .

Safety and Hazards

The safety data sheet for a related compound, cyclopentanone, indicates that it is a highly flammable liquid and vapor, can cause skin and eye irritation, and may cause an allergic skin reaction . It is recommended to handle it with care, avoid breathing its vapors, and use it only in a well-ventilated area .

properties

IUPAC Name

2-cyclopentylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,9)7-5-3-4-6-7/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNLZMMXGZCFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656374
Record name 2-Cyclopentylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1157560-57-0
Record name 2-Cyclopentylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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